molecular formula C6H8F2O3 B2860519 2-(Difluoromethyl)oxolane-2-carboxylic acid CAS No. 2230803-69-5

2-(Difluoromethyl)oxolane-2-carboxylic acid

Cat. No.: B2860519
CAS No.: 2230803-69-5
M. Wt: 166.124
InChI Key: HZVIQYJMIHJNRQ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)oxolane-2-carboxylic acid is an organic compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol This compound is characterized by the presence of a difluoromethyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group

Preparation Methods

One common synthetic route involves the difluoromethylation of oxolane derivatives using difluorocarbene reagents . The reaction conditions often require the use of metal catalysts and specific reaction temperatures to achieve high yields and selectivity.

Industrial production methods for this compound are still under development, but they generally follow similar principles as laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are some of the strategies being explored to enhance the efficiency of industrial production.

Chemical Reactions Analysis

2-(Difluoromethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the parent carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)oxolane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)oxolane-2-carboxylic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the oxolane ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

2-(Difluoromethyl)oxolane-2-carboxylic acid can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)oxolane-2-carboxylic acid: Similar structure but with a trifluoromethyl group, which can lead to different reactivity and properties.

    2-(Fluoromethyl)oxolane-2-carboxylic acid: Contains a fluoromethyl group, resulting in distinct chemical behavior and applications.

    2-(Methyl)oxolane-2-carboxylic acid: Lacks fluorine atoms, leading to significantly different properties and uses.

The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts unique electronic and steric effects, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(difluoromethyl)oxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-4(8)6(5(9)10)2-1-3-11-6/h4H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVIQYJMIHJNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)(C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230803-69-5
Record name 2-(difluoromethyl)oxolane-2-carboxylic acid
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